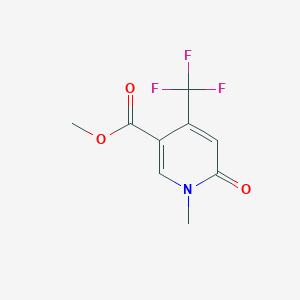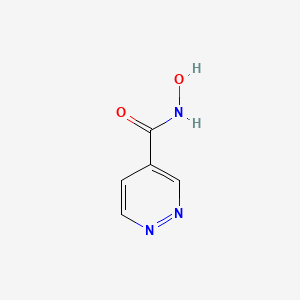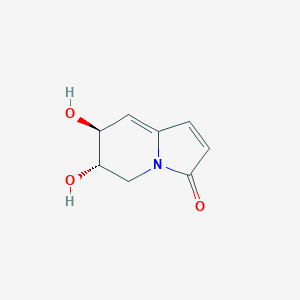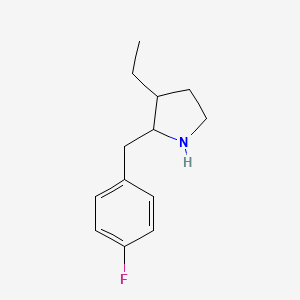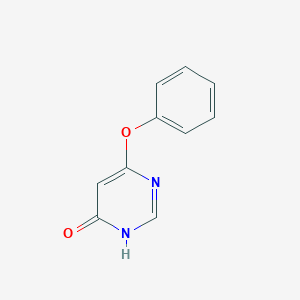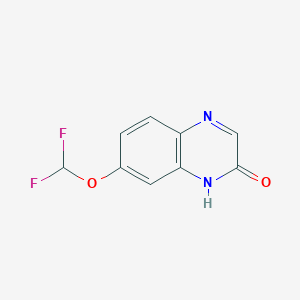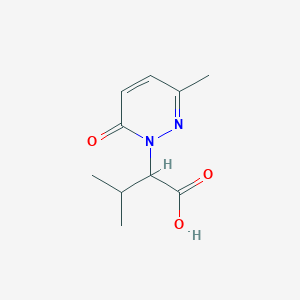
2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2-(3-butenyl)-2-methyl-3-phenyl-1-azirine with a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or other reduced products.
Substitution: The azirine ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted azirine derivatives.
Aplicaciones Científicas De Investigación
2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of novel materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of 2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- involves its interaction with molecular targets through its reactive azirine ring. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
2H-Azirine, 2-methyl-3-phenyl-: Lacks the butenyl group, resulting in different reactivity and applications.
2H-Azirine, 2-(3-butenyl)-3-phenyl-: Similar structure but different substitution pattern, affecting its chemical properties.
2H-Azirine, 2-(3-butenyl)-2-methyl-: Lacks the phenyl group, leading to variations in its chemical behavior.
Uniqueness
2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
58130-08-8 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-but-3-enyl-2-methyl-3-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-3-4-10-13(2)12(14-13)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
Clave InChI |
MKLZGCOPICIQRE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=N1)C2=CC=CC=C2)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13110946.png)
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)

